

# Preclinical Profile of 3BP-3940: A FAP-Targeted Theranostic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 3BP-3940  |           |
| Cat. No.:            | B12381526 | Get Quote |

Disclaimer: Publicly available preclinical data on the direct anti-proliferative or cytotoxic efficacy of **3BP-3940**, such as IC50 values from in vitro studies or quantitative tumor growth inhibition from in vivo models, is limited. The following technical guide summarizes the available preclinical and manufacturing data for **3BP-3940**, focusing on its development as a theranostic agent for targeting Fibroblast Activation Protein (FAP).

#### Introduction

**3BP-3940** is a highly potent and selective peptide inhibitor targeting Fibroblast Activation Protein (FAP), a cell surface protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous solid cancers.[1] This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. **3BP-3940** can be chelated with radionuclides such as Gallium-68 (<sup>68</sup>Ga) for positron emission tomography (PET) imaging and Lutetium-177 (<sup>177</sup>Lu) for therapeutic applications, embodying the "theranostic" paradigm of simultaneous diagnosis and treatment.[1]

## **Mechanism of Action**

The therapeutic and diagnostic efficacy of **3BP-3940** is predicated on its ability to specifically bind to FAP on CAFs.

Diagnostic (<sup>68</sup>Ga-3BP-3940): When labeled with <sup>68</sup>Ga, a positron-emitting radionuclide, 3BP-3940 allows for the non-invasive visualization of FAP-expressing tumors throughout the body



using PET imaging. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by the PET scanner to generate a three-dimensional image of tracer distribution.

• Therapeutic (177Lu-3BP-3940): Labeled with 177Lu, a beta- and gamma-emitting radionuclide, 3BP-3940 delivers a localized cytotoxic radiation dose to FAP-expressing cells and the surrounding tumor microenvironment. The beta particles emitted by 177Lu have a short tissue penetration range, leading to DNA damage and cell death in the targeted cancer cells while minimizing damage to healthy tissues. The co-emitted gamma photons can be used for single-photon emission computed tomography (SPECT) to monitor the biodistribution of the therapeutic agent.

CAFs, and by extension FAP, are implicated in promoting tumor growth, invasion, metastasis, and immunosuppression through various signaling pathways, including the STAT3-CCL2 signaling axis.[2] By targeting FAP, **3BP-3940**-based radioligand therapy aims to disrupt the tumor-promoting functions of the stroma.



Click to download full resolution via product page

FAP-Targeted Theranostic Mechanism of 3BP-3940.

### **Data Presentation**



Table 1: Automated Radiosynthesis Parameters and

Quality Control for <sup>68</sup>Ga-3BP-3940 **Parameter** Value Reference Radiolabeling **Precursor Amount** 50 μg Greifenstein et al., 2023 Buffer 0.7 M Sodium Acetate (pH 5.5) Greifenstein et al., 2023 85°C Greifenstein et al., 2023 **Reaction Temperature** Reaction Time 20 minutes Greifenstein et al., 2023 **Quality Control** Radiochemical Purity (RCP) Greifenstein et al., 2023 ≥97% Mean RCP (Routine 97.7 ± 0.9% Greifenstein et al., 2023 Production, n=25) Radiochemical Yield (RCY), ≥90% Greifenstein et al., 2023 decay-corrected Mean RCY (Validation, n=3)  $94.8 \pm 4.5\%$ Greifenstein et al., 2023 Molar Activity 9 - 29 MBq/nmol Greifenstein et al., 2023

Table 2: Automated Radiosynthesis Parameters and Quality Control for <sup>177</sup>Lu-3BP-3940



| Parameter                              | Value                                              | Reference                 |  |
|----------------------------------------|----------------------------------------------------|---------------------------|--|
| Radiolabeling                          |                                                    |                           |  |
| Precursor Amount                       | -<br>37-50 μg/GBq                                  | Greifenstein et al., 2023 |  |
| Buffer                                 | 0.1 M Ascorbic Acid with<br>Gentisic Acid (pH 4.5) | MedChemExpress            |  |
| Reaction Temperature                   | 85°C                                               | MedChemExpress            |  |
| Reaction Time                          | 30 minutes                                         | MedChemExpress            |  |
| Quality Control                        |                                                    |                           |  |
| Mean RCP (Routine<br>Production, n=14) | 96.8 ± 1.2%                                        | Greifenstein et al., 2023 |  |
| Mean RCY (Routine<br>Production, n=14) | 91.5 ± 9.1%                                        | Greifenstein et al., 2023 |  |
| Starting Activity Range                | 5.7 - 35 GBq                                       | Greifenstein et al., 2023 |  |

Table 3: In Vitro Stability of Radiolabeled 3BP-3940

| Compound                   | Medium      | Incubation<br>Time                  | Stability | Reference          |
|----------------------------|-------------|-------------------------------------|-----------|--------------------|
| <sup>68</sup> Ga-3BP-3940  | Human Serum | 2 hours                             | >90%      | MedChemExpres<br>s |
| <sup>68</sup> Ga-3BP-3940  | Saline      | 2 hours                             | >90%      | MedChemExpres<br>s |
| <sup>177</sup> Lu-3BP-3940 | Human Serum | Two half-lives of <sup>177</sup> Lu | >90%      | MedChemExpres<br>s |
| <sup>177</sup> Lu-3BP-3940 | Saline      | Two half-lives of                   | >90%      | MedChemExpres<br>s |

# Experimental Protocols Automated Synthesis of [68Ga]Ga-3BP-3940



The radiosynthesis of [68Ga]Ga-**3BP-3940** was performed in an automated process utilizing a cassette-based module. The process was optimized to achieve high radiochemical yields and purity.

- Elution: <sup>68</sup>Ge/<sup>68</sup>Ga generator was eluted with 0.1 M HCl.
- Trapping: The eluate containing <sup>68</sup>GaCl<sub>3</sub> was passed through a cation-exchange cartridge to trap the <sup>68</sup>Ga<sup>3+</sup>.
- Elution of <sup>68</sup>Ga: The trapped <sup>68</sup>Ga<sup>3+</sup> was eluted from the cartridge into a reaction vessel.
- Radiolabeling: 50 μg of the 3BP-3940 precursor in a sodium acetate buffer (0.7 M, pH 5.5)
   was added to the reaction vessel. The mixture was heated to 85°C for 20 minutes.
- Purification: The reaction mixture was passed through a C18 cartridge to trap the labeled peptide, while unreacted <sup>68</sup>Ga and other hydrophilic impurities were washed away.
- Formulation: The purified [68Ga]Ga-**3BP-3940** was eluted from the C18 cartridge with an ethanol/water mixture and formulated in a saline solution for injection.
- Quality Control: The final product was analyzed by radio-HPLC and radio-TLC to determine radiochemical purity.



Click to download full resolution via product page

Automated Synthesis Workflow for [68Ga]Ga-3BP-3940.

## Automated Synthesis of [177Lu]Lu-3BP-3940

The synthesis of the therapeutic counterpart, [177Lu]Lu-**3BP-3940**, followed a similar automated process.

Precursor Preparation: A solution of 3BP-3940 precursor (37-50 μg per GBq of <sup>177</sup>Lu) was prepared.



- Radiolabeling: The precursor was mixed with <sup>177</sup>LuCl₃ in an ascorbic acid buffer containing gentisic acid (pH 4.5). The reaction mixture was heated at 85°C for 30 minutes.
- Purification: The reaction mixture was purified using a solid-phase extraction cartridge to remove unchelated <sup>177</sup>Lu.
- Formulation: The purified [177Lu]Lu-**3BP-3940** was formulated in a sterile solution suitable for intravenous administration.
- Quality Control: Radiochemical purity was assessed by radio-HPLC. Other quality control
  measures included visual inspection, pH measurement, and sterility testing.

# First-in-Human Experience

A first-in-human study provided initial insights into the clinical utility of 3BP-3940.

- Diagnostic Imaging: A patient with pancreatic adenocarcinoma received 150 MBq of [68Ga]Ga-3BP-3940 (17 μg of peptide). PET/CT imaging performed 60 minutes post-injection showed intense accumulation in the primary tumor and liver metastases.
- Therapeutic Application: The same patient was administered 9.7 GBq of [<sup>177</sup>Lu]Lu-3BP-3940 (388 μg of peptide). SPECT/CT imaging at 15.3 hours post-injection confirmed prolonged retention of the therapeutic agent in the tumor lesions. No adverse or clinically detectable pharmacologic effects were observed.

### Conclusion

The available preclinical data for **3BP-3940** strongly support its development as a FAP-targeted theranostic agent. The automated radiosynthesis processes for both the diagnostic (<sup>68</sup>Ga-labeled) and therapeutic (<sup>177</sup>Lu-labeled) forms are robust, yielding products with high radiochemical purity and stability. While quantitative preclinical efficacy studies are not extensively reported in the public domain, the high target affinity and favorable retention characteristics observed in the first-in-human use case are promising indicators of its potential clinical utility in a variety of FAP-positive solid tumors. Further clinical investigations are warranted to fully elucidate the efficacy and safety profile of this novel theranostic pair.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of 3BP-3940: A FAP-Targeted Theranostic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381526#preclinical-data-on-3bp-3940-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com